Tazadolene

Description

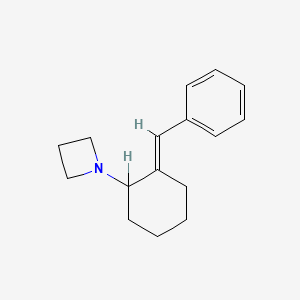

Structure

3D Structure

Properties

CAS No. |

87936-75-2 |

|---|---|

Molecular Formula |

C16H21N |

Molecular Weight |

227.34 g/mol |

IUPAC Name |

1-[(2E)-2-benzylidenecyclohexyl]azetidine |

InChI |

InChI=1S/C16H21N/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17/h1-3,7-8,13,16H,4-6,9-12H2/b15-13+ |

InChI Key |

DOWWDQZIFWLREB-FYWRMAATSA-N |

SMILES |

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |

Isomeric SMILES |

C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3 |

Canonical SMILES |

C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |

Origin of Product |

United States |

Synthetic and Structural Research of Tazadolene

Advanced Synthetic Methodologies for Tazadolene

The synthesis of complex organic molecules like this compound often necessitates advanced synthetic methodologies, which involve meticulous planning of multi-step reaction pathways to achieve the desired molecular architecture with high efficiency and selectivity.

The synthesis of this compound involves a multi-step reaction sequence. One described pathway initiates with a β-keto ester, followed by enamine formation utilizing 3-amino-1-propanol. Subsequent hydrogenolysis yields a phenylhydroxymethyl compound. This intermediate then undergoes dehydration with hydrochloric acid to form an olefin. The final critical step involves treatment with bromine and triphenylphosphine (B44618), which facilitates the cyclization to construct the characteristic azetidine (B1206935) ring of this compound. mpdkrc.edu.inarchive.org Such multi-step syntheses are crucial in organic chemistry for constructing intricate structures from simpler starting materials. sinica.edu.twsinica.edu.tw The design of these pathways aims for efficiency, high yields at each step, and often involves convergent strategies where different fragments are prepared separately and then joined at a later stage. sinica.edu.twsathyabama.ac.in

This compound exists in different geometric configurations, specifically as (E)- and (Z)-isomers, highlighting the importance of stereochemical control during its synthesis. nih.govnih.gov Achieving precise stereochemical control is a formidable challenge in organic synthesis, particularly for molecules with multiple chiral centers or geometric isomers. openaccessjournals.com Synthetic methods are required to perform desired structural changes selectively, orient reacting partners correctly (regioselectivity), and create the correct orientations of molecular parts relative to each other (diastereoselectivity and enantioselectivity). sinica.edu.twsinica.edu.tw The geometric configuration of a molecule, such as the E/Z isomerism in this compound, can be critical to its biological activity. openaccessjournals.comchemistrydocs.com Therefore, the ability to synthesize specific stereoisomers or geometric isomers is paramount for evaluating their distinct biological profiles. chemistrydocs.com

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials. sinica.edu.twsinica.edu.twamazonaws.comnumberanalytics.comhilarispublisher.comjournalspress.com This systematic approach aids chemists in planning efficient and feasible synthetic routes by deconstructing the target molecule into manageable fragments through strategic disconnections. numberanalytics.comhilarispublisher.com

For this compound, retrosynthetic analysis identifies a 1,3-diketone as a key intermediate. sinica.edu.twsinica.edu.twamazonaws.comscribd.com The disconnection of this 1,3-diketone corresponds to a Claisen condensation reaction. amazonaws.comscribd.com In this context, cyclohexanone (B45756) is identified as a suitable starting material for the synthesis. amazonaws.com Disconnections are chosen based on known and reliable reactions that can reconnect the fragments in the forward synthesis. sinica.edu.twamazonaws.com The process often involves identifying functional groups and making disconnections proximal to them, aiming for the fewest number of disconnections and simpler starting materials. sinica.edu.twamazonaws.comnumberanalytics.comjournalspress.com Functional group interconversions (FGIs) are also employed to simplify the target molecule or its intermediates to facilitate disconnections. sinica.edu.twjournalspress.com

Design and Synthesis of this compound Analogues and Derivatives

The exploration of this compound's biological activities has led to investigations into its metabolic fate and the design of novel derivatives to understand and optimize its properties.

Metabolism studies of this compound (1) have identified several derivatives formed in biological systems. Key metabolites include 4-hydroxy and 3-methoxy-4-hydroxy derivatives, which are modifications on the phenyl ring of the drug. nih.gov Another significant metabolite identified is N-[2-(phenylmethylene)cyclohexyl]-beta-alanine (4). nih.gov The isolation, identification, and subsequent synthesis of this latter metabolite have been described, providing crucial insights into the biotransformation pathways of this compound. nih.gov Metabolite elucidation typically involves comparing fragmentation spectra of the metabolite and the parent compound to locate biotransformations. nih.gov

The identified metabolites of this compound are summarized in the following table:

| Metabolite Name | Structural Modification | Source/Context |

| 4-hydroxy this compound | Hydroxylation on the phenyl ring | Metabolism of this compound nih.gov |

| 3-methoxy-4-hydroxy this compound | Methoxy and hydroxylation on the phenyl ring | Metabolism of this compound nih.gov |

| N-[2-(phenylmethylene)cyclohexyl]-beta-alanine | Cleavage/modification leading to a beta-alanine (B559535) derivative | Metabolism of this compound nih.gov |

Structure-Activity Relationship (SAR) studies are integral to drug design, aiming to understand how modifications to a chemical structure influence its biological activity. nih.govnih.govresearchgate.netmdpi.commdpi.com While specific detailed SAR data for novel this compound derivatives are not extensively provided in the available information, the mention of "this compound succinate (B1194679): a structurally novel non-opioid analgesic with antidepressant properties" in the context of drug design and delivery and SARs suggests that such studies have been conducted for this compound and its related compounds. scispace.com Generally, SAR studies involve synthesizing a series of derivatives with systematic structural changes and evaluating their biological activity to identify key functional groups and structural motifs essential for activity. nih.govnih.govmdpi.commdpi.com These studies help in optimizing lead compounds by understanding the influence of factors like substituent type, position, and chain length on activity. nih.govnih.govmdpi.com

Pharmaceutical Salts and Formulation Strategies for Research Enhancement

The development of pharmaceutical compounds often necessitates the formation of salts to optimize their physicochemical properties, thereby enhancing their suitability for research and potential therapeutic applications. This compound succinate, also identified as U-53996H, is a notable example of such a pharmaceutical salt ontosight.ai.

The succinate salt form of this compound is strategically employed in preclinical studies primarily to improve its solubility and bioavailability ontosight.ai. Enhanced solubility is crucial for drug absorption and distribution within biological systems, while improved bioavailability ensures that a greater proportion of the administered compound reaches systemic circulation to exert its intended effects. The use of succinate as a counterion is a common pharmaceutical strategy to achieve these desired improvements ontosight.ai.

Table 2: this compound Succinate Properties and Research Enhancement

| Compound | Salt Form | Primary Purpose in Research Enhancement | Impact on Properties in Preclinical Studies |

| This compound | Succinate | Improved formulation | Enhanced solubility and bioavailability ontosight.ai |

Molecular Pharmacology and Mechanism of Action Studies of Tazadolene

Receptor Binding and Ligand Interaction Profiling

Tazadolene's analgesic activity is intricately linked to its interactions within the central nervous system, specifically targeting key receptor systems.

Studies in rodent models have provided significant evidence for the involvement of serotonergic mechanisms in this compound's analgesic effects. Pretreatment with reserpine, a monoamine depletor, was observed to profoundly antagonize this compound's analgesic activity in the mouse warm plate assay. nih.gov Furthermore, a combined treatment of mice with both the serotonin (B10506) depletor p-chlorophenylalanine and the alpha-2 adrenergic antagonist yohimbine (B192690) resulted in significant resistance to this compound's analgesic effects. nih.gov These findings suggest that serotonergic systems play a crucial role in mediating this compound's pain-relieving properties. The research indicates that these serotonergic and alpha-2 adrenergic systems may operate in parallel and are integrated, allowing either system to primarily express the analgesic effect of this compound. nih.gov

The analgesic activity of this compound also involves the activation of alpha-2 adrenergic mechanisms. nih.gov The antagonism of this compound's analgesia by combined treatment with yohimbine (an alpha-2 adrenergic antagonist) and p-chlorophenylalanine underscores the critical role of the alpha-2 adrenergic system. nih.gov Alpha-2 adrenergic receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylate cyclase activity, which can lead to various physiological effects including smooth muscle constriction and, in the context of analgesia, reduced neuronal activity. wikipedia.orgnih.gov Activation of alpha-2 adrenergic receptors in the central nervous system can contribute to sedation and analgesia by inhibiting norepinephrine (B1679862) release and reducing the activity of ascending noradrenergic pathways. nih.govwikipedia.org

Research on this compound's molecular pharmacology has primarily focused on its interactions with serotonergic and alpha-2 adrenergic systems, which are key to its analgesic and antidepressant properties. While these systems are known to interact with and modulate other neurotransmitter pathways (such as dopamine (B1211576), glutamate, and GABA) within the complex neural networks of the brain, direct detailed findings specifically characterizing this compound's modulation across these other neurotransmitter systems beyond its primary serotonergic and alpha-2 adrenergic actions are not extensively documented in the available literature. Its unique mechanism is defined by its dual action on these two prominent systems.

Central Nervous System (CNS) Activity Characterization

This compound's pharmacological actions manifest through its influence on the central nervous system, impacting both central and spinal sites to produce its therapeutic effects.

In vivo studies have indicated that compounds acting on alpha-2 adrenergic receptors, such as this compound, exert effects within both the central and peripheral nervous systems. nih.gov Centrally, the activation of alpha-2 receptors can induce sedation and analgesia. nih.gov A significant portion of the analgesic action of alpha-2 adrenergic agonists is believed to stem from their effects at the spinal level. Specifically, stimulation of alpha-2 receptors in the dorsal horn of the spinal column inhibits nociceptive neurons and reduces the release of substance P, a neurotransmitter involved in pain transmission. nih.govphysio-pedia.com This suggests a crucial spinal component to this compound's analgesic efficacy.

The involvement of serotonergic and alpha-2 adrenergic systems implies a broad modulation of CNS pathways and neural networks by this compound. Serotonergic pathways, originating from raphe nuclei, are extensively distributed throughout the brain and are critically involved in cortical function, influencing cognition, mood, impulse control, and motor functions. frontiersin.org Serotonin achieves this by modulating the activity of various neuronal types and by altering the release of other neurotransmitters, including glutamate, GABA, acetylcholine, and dopamine. frontiersin.org Similarly, alpha-2 adrenergic receptors are widely distributed in the CNS, including the brainstem, midbrain, hypothalamus, spinal cord, and cerebral cortex, where they can modulate synaptic transmission and neuronal firing. wikipedia.org The combined activation of these systems by this compound suggests a complex interplay within neural networks, leading to its observed analgesic and antidepressant effects by influencing pain processing pathways and mood-regulating circuits.

Investigational Studies on Antinociceptive Mechanisms

Table 1: Summary of this compound's Antinociceptive Effects in Animal Models

| Animal Model | Test/Observation | Effect of this compound | Implied Mechanism | Source |

| Rabbits | Electrical tooth-pulp stimulation | Elevated threshold stimulus | Central Analgesia | researchgate.net |

| Mice | Hot-plate analgesic test | Increased paw-licking latency | Central Analgesia | researchgate.net |

| Mice | Tail flick reflex | No alteration | Non-spinal action | researchgate.net |

Research into Antidepressant-like Properties and Their Underlying Pharmacological Mechanisms

This compound has been characterized as possessing antidepressant properties in addition to its analgesic effects. ncats.iohodoodo.com Preclinical studies have highlighted these antidepressant-like characteristics, suggesting that they are likely mediated through modulation of monoaminergic systems. benchchem.com Monoaminergic systems, which include serotonin, norepinephrine, and dopamine pathways, are well-known targets for antidepressant medications. The activation of serotonergic and alpha-2 adrenergic systems, as described in its mechanism of action, aligns with the modulation of these monoaminergic pathways, contributing to its observed antidepressant-like profile. ncats.iohodoodo.com Further detailed research would be beneficial to fully delineate the specific receptor subtypes and downstream signaling pathways involved in this compound's antidepressant action.

Preclinical Efficacy and Pharmacological Profiling of Tazadolene in Vitro & in Vivo Non Human Studies

In Vitro Pharmacological Assays for Biological Activity Assessment

Detailed data from in vitro pharmacological assays to comprehensively assess the biological activity profile of Tazadolene, such as competitive radioligand binding assays to determine affinity for specific receptors, are not extensively detailed in the available scientific literature. Its classification as a non-narcotic analgesic suggests a mechanism of action distinct from opioid receptor agonism. researchgate.netresearchgate.net

In Vivo Animal Models of Analgesia

The analgesic effects of this compound have been evaluated in various in vivo animal models to determine its efficacy and mechanism of action.

Studies in rodent models have demonstrated that this compound effectively modulates pain thresholds in response to noxious stimuli. In rabbits, intravenous administration of this compound elevated the threshold of response to electrical tooth-pulp stimulation, indicating a clear analgesic effect on this type of pain. researchgate.netresearchgate.net The compound's central mechanism is supported by findings that intracranial injections were more effective at producing analgesia than intraspinal injections. researchgate.netresearchgate.net

The hot-plate test, a common nociceptive assay to evaluate centrally-acting analgesics, has been used to determine the efficacy of this compound. researchgate.netresearchgate.netgoogle.com

Systemic administration of this compound in mice resulted in an increased latency to lick their paws, a typical response to the thermal stimulus in the hot-plate test. researchgate.netresearchgate.netresearchgate.net This finding further supports its analgesic properties. However, this compound did not affect the mouse tail-flick response, a spinal reflex assay, which suggests its primary site of action is supraspinal rather than at the spinal level. researchgate.netresearchgate.netresearchgate.net A key finding from these studies is that the analgesic effects of this compound were not antagonized by naloxone, an opioid antagonist. researchgate.netresearchgate.net This confirms that this compound operates via a non-narcotic, non-opioid mechanism. researchgate.netresearchgate.netresearchgate.net

| Animal Model | Assay | Observed Effect | Naloxone Antagonism | Inferred Site of Action |

|---|---|---|---|---|

| Rabbit | Electrical Tooth-Pulp Stimulation | Increased pain threshold | Not Reported | Central |

| Mouse | Hot-Plate Test | Increased latency to paw lick | No | Supraspinal (Central) |

| Mouse | Tail-Flick Test | No effect | Not Applicable | Not Spinal |

In Vivo Animal Models for Investigating Antidepressant-like Effects

This compound has been described as a novel analgesic compound that also possesses antidepressant properties. researchgate.net However, detailed preclinical investigations using specific in vivo animal models of depression, such as the forced swim test or tail suspension test, to characterize these antidepressant-like effects are not extensively documented in the available literature.

Neuroprotective Efficacy Investigations in Preclinical Models

There is currently a lack of available scientific literature detailing investigations into the potential neuroprotective efficacy of this compound in preclinical models of neurological disorders.

Advanced Research Methodologies and Techniques Applied to Tazadolene Studies

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization and Metabolite Analysis

The precise characterization of Tazadolene and its metabolites is fundamental to drug discovery and development. Advanced spectroscopic and chromatographic techniques are indispensable for confirming chemical structure, assessing purity, and identifying metabolic pathways.

For compound characterization, techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR), and Mass Spectrometry (MS) are routinely employed. These methods provide critical data regarding the molecular structure, functional groups, and molecular weight of this compound researchgate.netchemistrydocs.comiranchembook.ir. For instance, the characterization of compounds often involves interpreting their IR, ¹H NMR, and Mass spectral data researchgate.net.

In the realm of metabolite analysis, chromatographic techniques coupled with mass spectrometry are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) has been specifically utilized in studies involving this compound to isolate and identify its metabolites nih.gov. Key metabolites of this compound identified through such methods include 4-hydroxy and 3-methoxy-4-hydroxy derivatives of the phenyl ring, as well as N-[2-(phenylmethylene)cyclohexyl]-beta-alanine nih.gov. High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique, often coupled with UV or mass spectrometric detection, for the analysis of drugs and their metabolites in biological samples nih.govuab.edu. These techniques allow for the separation, identification, and quantification of the parent compound and its biotransformation products, providing insights into its metabolic fate within biological systems nih.govnih.govmdpi.com.

Radioligand Binding Assays for Quantifying Receptor Affinity and Occupancy

Radioligand binding assays are considered a gold standard for quantifying the affinity of a ligand for its target receptor due to their robustness and sensitivity giffordbioscience.com. These assays are crucial for understanding how this compound interacts with specific biological targets.

There are primarily three types of radioligand binding assays:

Saturation Binding Assays : These assays measure specific binding at equilibrium across various concentrations of a radioligand to determine the total number of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which reflects its affinity giffordbioscience.comuah.esperceptive.comsygnaturediscovery.com. A lower Kd value indicates higher affinity uah.essci-hub.se.

Competitive Binding Assays : Used to determine the relative affinities (Ki values) of unlabeled test compounds, such as this compound, for binding to a receptor site giffordbioscience.comperceptive.comsygnaturediscovery.com. In these assays, a range of concentrations of the unlabeled compound is incubated with a fixed concentration of a radioligand, and the inhibition of radioligand binding is measured giffordbioscience.com. The IC50 value, representing the concentration of unlabeled ligand required to inhibit 50% of the specific binding of the radioligand, is determined and can be converted to Ki using the Cheng-Prusoff equation giffordbioscience.comuah.es.

Kinetic Binding Assays : These assays determine the association (kon) and dissociation (koff) rates of a radiolabeled ligand from a receptor, providing additional information beyond equilibrium affinity giffordbioscience.comperceptive.com.

The methodology typically involves incubating a receptor preparation (e.g., membrane homogenate or cells) with a radiolabeled ligand for a defined time and temperature, followed by quantification of the receptor-bound label giffordbioscience.comsci-hub.se. Common protocols include filtration assays, where receptor-bound radioligand is separated from free ligand, and scintillation proximity assays (SPA), which quantify light emission from radioligand bound to receptor-coated beads giffordbioscience.com.

Beyond in vitro studies, ex vivo receptor occupancy is a powerful technique used to demonstrate target engagement of centrally penetrant compounds in drug discovery sygnaturediscovery.com. This method can link in vitro activity to drug exposure at the site of interest and in vivo efficacy, allowing for the determination of central receptor occupancy across different drug doses, brain regions, and targets, as well as its time-course sygnaturediscovery.com.

| Assay Type | Purpose | Key Parameters Determined | Methodology Highlights |

|---|---|---|---|

| Saturation Binding | Quantify total receptor number and radioligand affinity | Bmax (total receptor sites), Kd (equilibrium dissociation constant) | Varying radioligand concentrations, measure specific binding at equilibrium giffordbioscience.comuah.esperceptive.com |

| Competitive Binding | Determine relative affinities of unlabeled compounds | Ki (inhibition constant), IC50 (concentration for 50% inhibition) | Fixed radioligand concentration, varying unlabeled compound concentrations giffordbioscience.comperceptive.comsygnaturediscovery.com |

| Kinetic Binding | Measure association and dissociation rates | kon (association rate), koff (dissociation rate) | Time-course measurements of radioligand binding giffordbioscience.comperceptive.com |

| Ex Vivo Receptor Occupancy | Demonstrate target engagement in vivo | Receptor occupancy across doses, brain regions, time sygnaturediscovery.com | Administer compound to animals, measure receptor occupancy in excised tissues sygnaturediscovery.com |

In Vitro Tissue and Cell-Based Assays for Functional Characterization of Receptor Activation

In vitro tissue and cell-based assays are critical for functionally characterizing receptor activation by compounds like this compound, providing a more physiologically relevant context than biochemical assays. These assays utilize living cells or tissues to evaluate ligand-induced receptor activation and downstream signaling pathways nih.govfraunhofer.debmglabtech.com.

For G protein-coupled receptors (GPCRs), which are common drug targets, cell-based assays can monitor intracellular accumulation of second messengers (e.g., cAMP, calcium) in response to ligand stimulation, as GPCR activation typically signals through heterotrimeric G proteins nih.gov. These assays are valuable for testing hypotheses about ligand-receptor interactions and evaluating the efficacy of synthetic agonists or antagonists nih.gov.

Cell-based assays offer several advantages, including the ability to measure cellular behavior over time, understand environmental influences, and evaluate the biological activity of test substances in a cellular context before progressing to animal or clinical trials bmglabtech.com. They can be adapted for high-throughput screening (HTS) and high-content screening (HCS), allowing for the rapid testing of numerous compounds and the assessment of multiple endpoints within the same sample bmglabtech.comoncodesign-services.com. Moreover, these assays can be designed to study various cellular functions, such as proliferation, toxicity, motility, and the production of measurable products fraunhofer.debmglabtech.com. Advanced cell-based assays can also involve complex setups, such as 2D or 3D cell cultures, and can utilize cell lines or primary material from various species, including human tissues oncodesign-services.com. Reporter cell lines, for instance, can be engineered to express specific receptors and signal activation through a measurable readout, simplifying the assessment of receptor activation nih.gov.

Advanced Preclinical Study Design Methodologies and Ethical Considerations in Animal Research (e.g., Adherence to ARRIVE Guidelines)

Preclinical studies involving animal models are essential for evaluating the in vivo effects of compounds like this compound. The design and reporting of these studies are governed by rigorous methodologies and ethical guidelines to ensure scientific validity, reproducibility, and the humane treatment of animals.

A cornerstone of ethical and high-quality animal research is adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) Guidelines zhaonline.orgarriveguidelines.org. Developed by the NC3Rs, these guidelines comprise a 20-item checklist aimed at ensuring comprehensive and transparent reporting of animal research zhaonline.orgki.searriveguidelines.org. The objective is to maximize the quality and reliability of published research, enable scrutiny, evaluation, and reproduction, and ultimately minimize unnecessary animal use zhaonline.orgarriveguidelines.orgki.se.

The ARRIVE guidelines emphasize several key areas in preclinical study design:

Experimental Design : Detailed descriptions of the study design, including strategies to minimize subjective bias, are crucial zhaonline.org. This involves implementing methods such as randomization (e.g., for animal selection) and blinding (e.g., for outcome measurements) to reduce bias zhaonline.orgki.se.

Sample Size and Statistical Analysis : Researchers should clearly define the experimental unit, decide upon animal numbers, and provide a full description of statistical methods, presenting results with measures of variability zhaonline.orgki.senorecopa.no. The guidelines recommend considering pilot studies and statistical power calculations norecopa.no.

Animal Characteristics and Housing : Comprehensive descriptions of animal characteristics (e.g., species, strain, sex, age, weight) and housing conditions are required to ensure reproducibility zhaonline.org.

Ethical Considerations : The guidelines stress the importance of sufficient scientific background to understand the study's motivation, clear objectives, and ethical approval. They also cover harm-benefit assessment, humane endpoints, and justification for any animal harm zhaonline.orgnorecopa.no.

The ARRIVE guidelines are structured into two prioritized sets: the "Essential 10" (basic minimum information) and a "Recommended Set" (complementary details for best practice) arriveguidelines.org. Adherence to these guidelines improves the translational potential of preclinical research by enhancing its rigor and transparency zhaonline.org. Complementary guidelines, such as PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence), also aid in the planning phase of animal experiments, focusing on aspects like literature searches, legal and ethical issues, and quality control of study components ki.senorecopa.no.

| ARRIVE Guideline Section | Key Reporting Elements | Purpose in Preclinical Studies |

|---|---|---|

| Study Design | Detailed description of experimental procedures, steps to minimize bias (randomization, blinding) zhaonline.org | Enhance internal validity and reproducibility, reduce bias zhaonline.orgki.se |

| Animal Characteristics | Species, strain, sex, age, weight, source, genetic status zhaonline.org | Enable replication, ensure relevance of model zhaonline.org |

| Housing and Husbandry | Environmental conditions, diet, enrichment zhaonline.org | Standardize conditions, impact animal welfare and experimental outcomes zhaonline.org |

| Sample Size | Justification for animal numbers, power calculations norecopa.no | Ensure statistical power, avoid unnecessary animal use norecopa.no |

| Statistical Analysis | Methods used, measures of variability, significance levels zhaonline.org | Ensure appropriate data interpretation and robust conclusions zhaonline.org |

| Ethical Statement | Approval details, humane endpoints, harm-benefit assessment zhaonline.orgnorecopa.no | Ensure ethical conduct and compliance with regulations zhaonline.orgnorecopa.no |

Bioinformatic and Chemoinformatic Approaches in this compound Research and Drug Discovery

Bioinformatics and chemoinformatics are computational disciplines that play increasingly vital roles in modern drug discovery, including the research of compounds like this compound. They leverage vast amounts of biological and chemical data to accelerate the identification, design, and optimization of potential drug candidates mdpi.comlongdom.orgiiitd.edu.in.

Chemoinformatics integrates principles of physical chemistry with computer science methodologies to address chemical issues, particularly in drug discovery mdpi.comlongdom.org. It focuses on the indexing, searching, and storage of chemical data, utilizing techniques such as data mining, information retrieval, and machine learning longdom.org. Key applications include:

Virtual Screening : Rapidly screening large chemical libraries to identify promising hit compounds based on predicted interactions with a target mdpi.comdokumen.pub.

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) : Developing mathematical models that correlate a compound's structural properties (molecular descriptors) with its biological activities or physicochemical properties iiitd.edu.in. This helps in predicting the activity of new compounds and optimizing existing ones iiitd.edu.in.

Molecular Descriptor Calculation : Encoding chemical compounds into numerical vectors that represent their physical features, which are then used in QSAR/QSPR modeling iiitd.edu.in.

Chemical Clustering : Grouping chemical compounds based on structural or property-based similarity to analyze diversity in chemical libraries and correlate properties with biological activity iiitd.edu.in.

In silico ADME Prediction : Predicting absorption, distribution, metabolism, and excretion properties of compounds computationally, reducing the need for extensive experimental testing mdpi.com.

Bioinformatics , on the other hand, deals with the computational analysis of biological data, such as genomic and proteomic information mdpi.comlongdom.org. Its applications in drug discovery include:

Target Identification and Validation : Using genomics and proteomics to identify and validate novel biological targets for drug intervention mdpi.comiiitd.edu.inijpsr.com.

Pathway Analysis : Understanding the molecular pathways involved in disease and how a drug might modulate them longdom.orgijpsr.com.

Rational Drug Design (RDD) : Employing computational techniques to identify new compounds, design molecules for selectivity, efficacy, and safety, and develop clinical trial candidates longdom.org.

The combined approach of bioinformatics and chemoinformatics is particularly powerful in drug design, allowing researchers to integrate data from both biological and chemical domains to make informed decisions throughout the drug discovery pipeline mdpi.comiiitd.edu.in. This integration helps in streamlining the process from target identification to lead optimization, ultimately leading to the discovery of active medicinal molecules mdpi.com.

| Approach | Key Applications in this compound Research & Drug Discovery | Methods/Tools |

|---|---|---|

| Chemoinformatics | Virtual screening of chemical libraries, lead optimization, property prediction, understanding chemical interactions mdpi.comlongdom.orgdokumen.pub | QSAR/QSPR, molecular descriptors, chemical clustering, in silico ADME prediction, data mining mdpi.comlongdom.orgiiitd.edu.in |

| Bioinformatics | Target identification and validation, pathway analysis, understanding biological mechanisms mdpi.comlongdom.orgijpsr.com | Genomics, proteomics, rational drug design, analysis of biological pathways mdpi.comlongdom.orgiiitd.edu.in |

| Combined (Chemo- & Bioinformatics) | Accelerating drug discovery, identifying druggable molecules, developing knowledge-based models mdpi.comlongdom.orgiiitd.edu.in | Integrated computational platforms, virtual chemical libraries, machine learning mdpi.comlongdom.orgdokumen.pub |

Q & A

Q. How can researchers ensure ethical reporting of this compound’s adverse effects in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.